N,N'-(1',4'-butylene)-bis-(-)-nor-MEP

Description

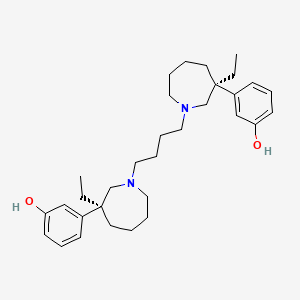

N,N'-(1',4'-butylene)-bis-(-)-nor-MEP is a dimeric organophosphorus compound characterized by two nor-methylphosphonate ester (nor-MEP) groups connected via a 1',4'-butylene (four-carbon) alkylene spacer. The "nor" designation indicates a structural simplification, likely the removal of a methyl group from the parent MEP structure, altering its electronic and steric properties. This compound belongs to a homologous series of bis-(-)-nor-MEP derivatives with varying alkylene chain lengths (e.g., ethylene, propylene, pentylene) . These compounds are hypothesized to exhibit structure-dependent interactions with biological targets, such as cholinesterase enzymes, based on their inclusion in a cholinesterase inhibitor database .

Properties

Molecular Formula |

C32H48N2O2 |

|---|---|

Molecular Weight |

492.7 g/mol |

IUPAC Name |

3-[(3S)-3-ethyl-1-[4-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol |

InChI |

InChI=1S/C32H48N2O2/c1-3-31(27-13-11-15-29(35)23-27)17-5-7-19-33(25-31)21-9-10-22-34-20-8-6-18-32(4-2,26-34)28-14-12-16-30(36)24-28/h11-16,23-24,35-36H,3-10,17-22,25-26H2,1-2H3/t31-,32-/m1/s1 |

InChI Key |

QRRZAKFYWBRJNH-ROJLCIKYSA-N |

Isomeric SMILES |

CC[C@]1(CCCCN(C1)CCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |

Canonical SMILES |

CCC1(CCCCN(C1)CCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The primary structural analogs of N,N'-(1',4'-butylene)-bis-(-)-nor-MEP are its homologs with shorter or longer alkylene spacers. Key variables include chain length, molecular weight, lipophilicity, and conformational flexibility, which influence physicochemical and biological properties.

Structural and Physicochemical Properties

The table below summarizes critical parameters for selected bis-(-)-nor-MEP derivatives:

| Compound Name | Alkylene Chain Length | Approx. Molecular Weight* | Key Hypothesized Properties |

|---|---|---|---|

| N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP | 2 carbons | ~300–350 g/mol | High rigidity; limited solubility in non-polar media |

| N,N'-(1',3'-propylene)-bis-(-)-nor-MEP | 3 carbons | ~350–400 g/mol | Moderate flexibility; improved solubility |

| This compound | 4 carbons | ~400–450 g/mol | Balanced flexibility and lipophilicity |

| N,N'-(1',12'-dodecylene)-bis-(-)-nor-MEP | 12 carbons | ~650–700 g/mol | High lipophilicity; potential aggregation in aqueous solutions |

*Molecular weights estimated based on homologous series trends.

Key Insights:

- Longer chains (e.g., dodecylene) introduce flexibility but may hinder target access due to steric bulk .

- Lipophilicity : Increasing chain length elevates logP values, enhancing membrane permeability but risking reduced aqueous solubility. The butylene derivative strikes a balance, making it a candidate for in vivo studies .

- Thermal Stability: While direct data are unavailable, analogous terpolymers () demonstrate that alkylene chain length impacts phase separation and thermal behavior. For bis-(-)-nor-MEP derivatives, longer chains may stabilize intermolecular interactions, increasing melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.